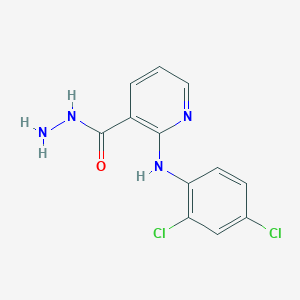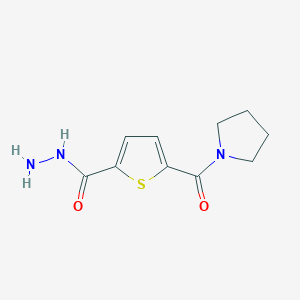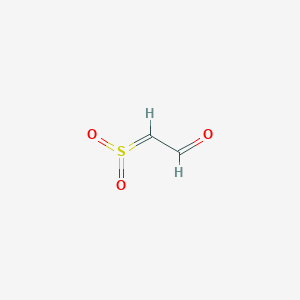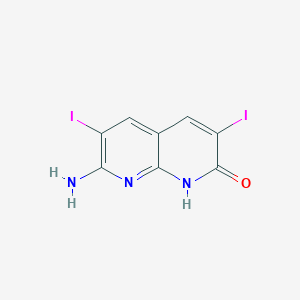
CID 71423202
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71423202 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of CID 71423202 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to achieve large-scale production while maintaining the quality and consistency of the compound. The preparation methods typically involve the use of various reagents and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
CID 71423202 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require specific reducing agents. Substitution reactions often involve the replacement of one functional group with another, leading to the formation of major products that are of interest in various applications.
Scientific Research Applications
CID 71423202 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71423202 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome
Comparison with Similar Compounds
CID 71423202 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share certain structural features or chemical properties, but this compound stands out due to its specific interactions and applications. Some of the similar compounds include those with related chemical structures or functional groups. Comparing these compounds helps in understanding the distinct characteristics and advantages of this compound.
Properties
CAS No. |
909914-73-4 |
|---|---|
Molecular Formula |
B3H3LiN3 |
Molecular Weight |
84.5 g/mol |
InChI |
InChI=1S/B3H3N3.Li/c1-4-2-6-3-5-1;/h4-6H;/q-1;+1 |
InChI Key |
PYYNLPAZJHHGMR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-]1N[B]N[B]N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)



![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)

